molecular formula C4H10NO4PS B14538168 Methyl [methoxy(methylsulfanyl)phosphoryl]carbamate CAS No. 62308-03-6

Methyl [methoxy(methylsulfanyl)phosphoryl]carbamate

Cat. No.: B14538168
CAS No.: 62308-03-6
M. Wt: 199.17 g/mol
InChI Key: FAQGUMRMWUEULV-UHFFFAOYSA-N
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Description

Methyl [methoxy(methylsulfanyl)phosphoryl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [methoxy(methylsulfanyl)phosphoryl]carbamate typically involves the reaction of methyl isocyanate with a suitable phosphorylating agent. One common method includes the use of methyl phosphorodichloridate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [methoxy(methylsulfanyl)phosphoryl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or methylsulfanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of carbamate derivatives.

Scientific Research Applications

Methyl [methoxy(methylsulfanyl)phosphoryl]carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases related to enzyme dysregulation.

    Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl [methoxy(methylsulfanyl)phosphoryl]carbamate involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing its substrate. This inhibition can affect various molecular pathways, depending on the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate compound with similar protective properties for amines.

    Ethyl [ethoxy(ethylsulfanyl)phosphoryl]carbamate: A structurally similar compound with ethyl groups instead of methyl groups.

Uniqueness

Methyl [methoxy(methylsulfanyl)phosphoryl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methylsulfanyl groups provide unique sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

62308-03-6

Molecular Formula

C4H10NO4PS

Molecular Weight

199.17 g/mol

IUPAC Name

methyl N-[methoxy(methylsulfanyl)phosphoryl]carbamate

InChI

InChI=1S/C4H10NO4PS/c1-8-4(6)5-10(7,9-2)11-3/h1-3H3,(H,5,6,7)

InChI Key

FAQGUMRMWUEULV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NP(=O)(OC)SC

Origin of Product

United States

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